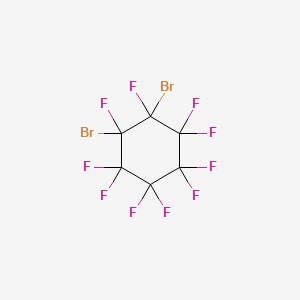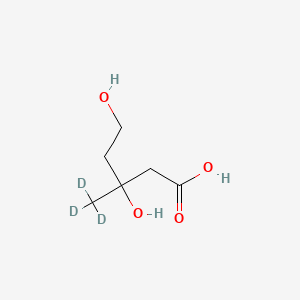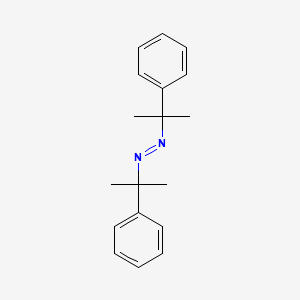
alpha,alpha'-Azocumene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha’-Azocumene is an organic compound characterized by the presence of azo groups (-N=N-) linked to cumene (isopropylbenzene) units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha,alpha’-Azocumene can be synthesized through the azo coupling reaction, which involves the reaction of diazonium salts with aromatic compounds. The typical synthetic route includes the following steps:
Formation of Diazonium Salt: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling Reaction: The diazonium salt is then reacted with cumene under basic conditions to form alpha,alpha’-Azocumene.
Industrial Production Methods: Industrial production of alpha,alpha’-Azocumene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha,alpha’-Azocumene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of alpha,alpha’-Azocumene can yield amines.
Substitution: The aromatic rings in alpha,alpha’-Azocumene can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha,alpha’-Azocumene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of alpha,alpha’-Azocumene involves its ability to undergo azo coupling reactions, which are facilitated by the presence of azo groups. These reactions typically involve the formation of a diazonium intermediate, which then reacts with an aromatic compound to form the final product. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Azobenzene: Similar in structure but with benzene rings instead of cumene units.
Azo dyes: A class of compounds with azo groups and various aromatic substituents.
Uniqueness of Alpha,alpha’-Azocumene: Alpha,alpha’-Azocumene is unique due to the presence of cumene units, which impart specific chemical properties and reactivity. This makes it distinct from other azo compounds and suitable for specialized applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C18H22N2 |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
bis(2-phenylpropan-2-yl)diazene |
InChI |
InChI=1S/C18H22N2/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI-Schlüssel |
UCBZFPNTALHVAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)N=NC(C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


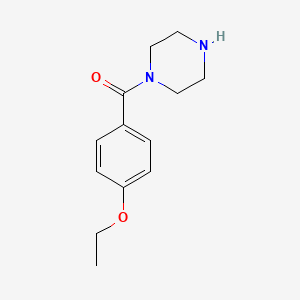
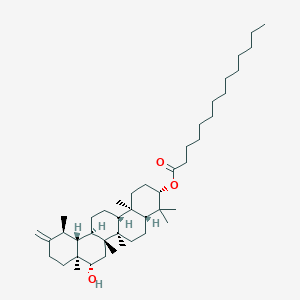
![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)
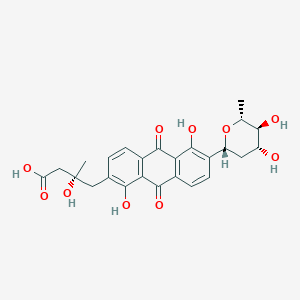
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)
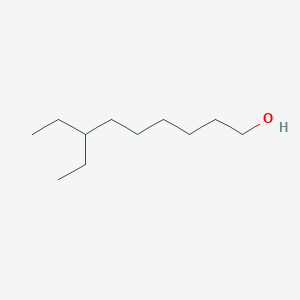
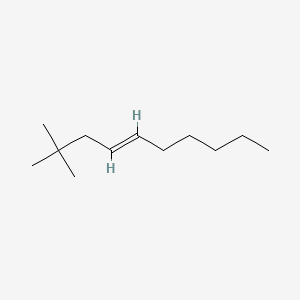
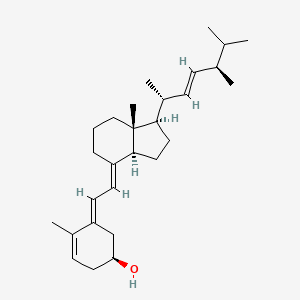
![(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)
![Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B13421357.png)

